8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene
Description
8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene is a spirocyclic compound featuring a bicyclic structure with oxygen at position 8 and two nitrogen atoms at positions 2 and 3. The spiro[4,5]decane framework consists of a five-membered ring fused to a six-membered ring, creating a rigid three-dimensional geometry.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-oxa-2,3-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C7H12N2O/c1-3-10-4-2-7(1)5-8-9-6-7/h1-6H2 |
InChI Key |
YDOYVFZOTXHESD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN=NC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Comparisons
- Polarity: Dione-containing analogs (e.g., 8-Oxa-2-azaspiro[4.5]decane-3,4-dione) exhibit higher polarity than non-dione derivatives, impacting solubility and bioavailability.
Key Research Findings
Microwave Synthesis Advantage : Microwave methods reduced reaction times from hours to minutes for spiro diarylidene derivatives, improving scalability for antimicrobial agents .
Structural Versatility: Minor modifications (e.g., substituting aryl groups or adding diones) significantly alter biological activity, highlighting the spiro framework’s adaptability .
Commercial Availability : Compounds like 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene are marketed as intermediates for drug discovery, underscoring industrial relevance .
Preparation Methods
Alkylation of Piperidine Derivatives with Halogenated Intermediates
A foundational approach involves the alkylation of 4-hydroxy-4-aminomethylpiperidine derivatives with halogenated reagents. For instance, phenoxyethyl bromide reacts with a piperidine precursor in a solvent system combining toluene and dimethylformamide (2:1 ratio) under reflux (110–120°C) for 12 hours. Potassium carbonate acts as a base to neutralize hydrohalic acid byproducts .
Reaction Scheme :
Key Observations :
-
Yield : 31–56%, depending on the halogenated reagent (e.g., diphenylmethyl bromide yields 31%, phenoxypropyl bromide yields 56%) .
-
Purification : Salts are filtered, and the product is crystallized from isopropanol .
-
Limitations : Slow reaction kinetics in pure alcohols or hydrocarbons necessitate polar aprotic solvents for optimal yields .
One-Pot [3+2] Cycloaddition for Spirocycle Assembly
A streamlined one-pot synthesis employs in situ generation of nitrile oxide dipoles (e.g., from hydroxamoyl chlorides) followed by cycloaddition with alkenes. For example, triethylamine-mediated dipole formation at 0°C, coupled with microwave-assisted heating (100°C, 30-minute intervals), achieves spiroannulation .
Reaction Conditions :
-
Dipole precursor : Hydroxamoyl chloride (3 equiv).
-
Base : Triethylamine (6.8 equiv).
-
Solvent : Dichloroethane (DCE).
Advantages : -
Efficiency : Eliminates intermediate isolation, reducing reaction time .
-
Yield : 58% for unsubstituted spirocycles; lower for bulky analogs due to steric hindrance .
Condensation and Cyclization of Ketoesters
Ketoesters serve as versatile intermediates for spirocycle formation. Reacting ethyl 4-acetyl-4-tetrahydropyran carboxylate (8 ) with hydroxylamine hydrochloride in sodium acetate solution (90–95°C, 6 hours) forms an oxime intermediate (14 ). Subsequent thermal cyclization (180–200°C) eliminates ethanol, yielding the spirocyclic product (15 ) .
Mechanistic Insight :
Performance Metrics :
Carbamate-Mediated Ring Closure
Carbamate formation followed by intramolecular cyclization offers a modular route. For example, 8-(tert-butyl) 4-ethyl 3-phenyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-4,8-dicarboxylate (7a ) is synthesized via N-hydroxybenzimidoyl chloride coupling with a piperidine-derived alkene. Trifluoroacetic acid (TFA) cleaves protecting groups, enabling spontaneous cyclization .
Critical Parameters :
-
Reagents : N-hydroxybenzimidoyl chloride (3 equiv), TFA (2 equiv).
-
Solvent : Dichloromethane (DCM).
Reductive Amination and Spirocyclization
Reductive amination of 4-aminopiperidines with aldehydes or ketones in methanol/THF (1:8) using sodium borohydride (NaBH) at 0°C to room temperature generates secondary amines. Subsequent treatment with potassium tert-butoxide (KOtBu) in THF induces spirocyclization .
Case Study :
-
Substrate : 4-Aminomethyl-1-methylpiperidin-4-ol.
-
Conditions : NaBH (1 equiv), KOtBu (2 equiv).
Comparative Analysis of Methods
Q & A
Q. What explains discrepancies in antimicrobial SAR data for spiro diarylidene derivatives?
- Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) account for disparities. Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to enhance reproducibility .
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